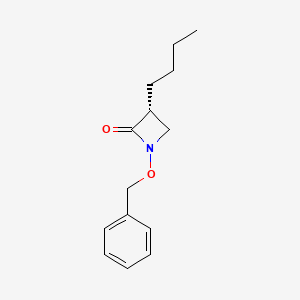

(r)-1-(Benzyloxy)-3-butylazetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

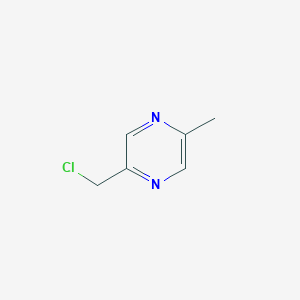

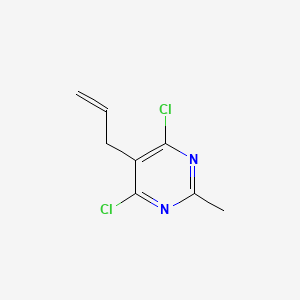

(R)-1-(Benzyloxy)-3-butylazetidin-2-one, also known as (R)-3-butylazetidin-2-one, is a synthetic compound with versatile applications in the pharmaceutical and chemical industries. It has been used in the synthesis of a range of compounds, including drugs, and is also used as a starting material for the synthesis of other compounds. In addition, (R)-3-butylazetidin-2-one has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent.

Applications De Recherche Scientifique

Enantioselective Hydrolysis and Synthesis

- Enantioselective hydrolysis of β-lactams, including compounds similar to "(r)-1-(Benzyloxy)-3-butylazetidin-2-one," has been demonstrated to be an efficient enzymatic method for preparing key intermediates in pharmaceutical synthesis, such as those used in the production of Taxol, a prominent cancer treatment drug. This process utilizes immobilized enzymes to achieve high enantioselectivity, making it a valuable technique for generating enantiomerically pure compounds (Galla et al., 2016).

Antitubercular Activity

- Novel derivatives of benzyloxy-substituted azetidinones have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds as scaffolds for developing new antitubercular agents. The study emphasizes the role of ultrasound-assisted synthesis in enhancing the efficiency of the synthetic process, showcasing an eco-friendly approach to chemical synthesis (Nimbalkar et al., 2018).

Synthetic Methodologies

- The synthesis of various benzyloxy-substituted compounds, including those related to "(r)-1-(Benzyloxy)-3-butylazetidin-2-one," has been explored for the development of novel organic reactions and methodologies. These studies contribute to the advancement of synthetic organic chemistry, offering new routes to complex molecules with potential applications in drug development and material science. For example, the use of benzyloxy-substituted azetidinones in the synthesis of β-hydroxy-α-amino acids highlights the versatility of these compounds in organic synthesis (Badorrey et al., 2000).

Chemoenzymatic Approaches

- Chemoenzymatic methods have been employed to synthesize enantiomerically pure compounds from benzyloxy-substituted azetidinones, demonstrating the integration of chemical and enzymatic steps in the synthesis of biologically active molecules. This approach not only enhances the efficiency of the synthesis but also emphasizes the importance of green chemistry principles in pharmaceutical manufacturing (Leng et al., 2009).

Propriétés

IUPAC Name |

(3R)-3-butyl-1-phenylmethoxyazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-9-13-10-15(14(13)16)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLUCYJPLCEOLR-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C1=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CN(C1=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581287 |

Source

|

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-(Benzyloxy)-3-butylazetidin-2-one | |

CAS RN |

676127-84-7 |

Source

|

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)